4-Hydroxy-6-methylpyrimidine

Description

BenchChem offers high-quality 4-Hydroxy-6-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-6-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-2-5(8)7-3-6-4/h2-3H,1H3,(H,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRIUKSRPHFASO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063056 |

Source

|

| Record name | 6-Methyl-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-87-6 |

Source

|

| Record name | 6-Methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(3H)-Pyrimidinone, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003524876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-6-methylpyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-6-methylpyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(3H)-Pyrimidinone, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methyl-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxy-6-methylpyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H2Q3DT832 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-6-methylpyrimidine: Chemical Properties and Structure

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 4-Hydroxy-6-methylpyrimidine. This pyrimidine derivative is a crucial building block in medicinal chemistry and is utilized in the synthesis of various bioactive molecules and agrochemicals.[1]

Chemical Properties

4-Hydroxy-6-methylpyrimidine is a solid, crystalline powder, with its appearance ranging from white to orange or green.[1] The following table summarizes its key chemical and physical properties.

| Property | Value | Source(s) |

| IUPAC Name | 6-Methylpyrimidin-4-ol | [1] |

| Synonyms | 4-Methyl-6-hydroxypyrimidine, 6-Methyl-4-pyrimidinol | [1][2] |

| CAS Number | 3524-87-6 | [1][3][4] |

| Molecular Formula | C₅H₆N₂O | [1][3][4] |

| Molecular Weight | 110.11 g/mol | [3][4] |

| Melting Point | 145-150 °C | [1][3] |

| Appearance | White to orange to green crystalline powder | [1] |

| Purity | ≥ 97% | [1][3] |

| SMILES String | Cc1cc(O)ncn1 | [3] |

| InChI Key | LHRIUKSRPHFASO-UHFFFAOYSA-N | [3] |

Chemical Structure and Tautomerism

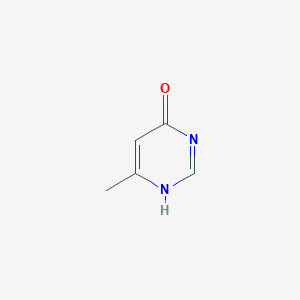

4-Hydroxy-6-methylpyrimidine exists in a tautomeric equilibrium with its keto form, 6-methyl-4(1H)-pyrimidinone. This phenomenon is common in hydroxypyrimidines, where proton migration can occur between the hydroxyl group and a ring nitrogen atom.[5] Theoretical studies on the parent compound, 4-pyrimidone, suggest that the keto form is the more stable tautomer.[5] This stability is a critical factor in its reactivity and interactions in biological systems.

Caption: Tautomeric equilibrium between the hydroxy and keto forms.

Experimental Protocols

Synthesis via Desulfurization of 2-Thio-6-methyluracil

A common and effective method for preparing 4-Hydroxy-6-methylpyrimidine is through the desulfurization of 2-thio-6-methyluracil using Raney nickel catalyst.[2] This procedure is adapted from the work of Brown on the desulfurization of thiopyrimidines.[2]

A. Preparation of 2-Thio-6-methyluracil

-

Reaction Setup: In a 2-liter flask, combine 76 g (1 mole) of thiourea, 130 g (1 mole) of ethyl acetoacetate, 120 g of sodium methoxide, and 900 ml of methanol.[2]

-

Reaction: Gently heat the mixture on a steam bath, allowing the solvent to evaporate over approximately 8 hours in a fume hood.[2]

-

Workup: After evaporation, add approximately 500 ml of water to the flask and heat until the solid dissolves.[2]

-

Precipitation: Acidify the hot solution with about 100 ml of concentrated hydrochloric acid. Cool the mixture in an ice bath to precipitate the product.[2]

-

Isolation: Collect the solid product on a Büchner funnel, wash with four 200 ml portions of cold water, and drain thoroughly with suction.[2]

-

Drying: Dry the product in an oven at 70°C. The yield of 2-thio-6-methyluracil is typically 98–119 g (69–84%).[2]

B. Synthesis of 4-Hydroxy-6-methylpyrimidine

-

Reaction Setup: In a 500-ml round-bottomed flask, dissolve 10 g (0.07 mole) of 2-thio-6-methyluracil in a hot solution of 200 ml of distilled water and 20 ml of concentrated aqueous ammonia.[2]

-

Catalyst Addition: To this hot solution, add 45 g of wet Raney nickel catalyst paste. Use approximately 30 ml of distilled water to wash all the catalyst into the flask.[2]

-

Reflux: Heat the mixture under reflux in a fume hood for about 1.5 hours.[2]

-

Filtration: Filter the hot reaction mixture through a steam-jacketed Büchner funnel to remove the nickel catalyst. Wash the nickel cake with 50 ml of hot water.[2]

-

Crystallization: Cool the filtrate to room temperature and then in an ice bath to induce crystallization.[2]

-

Isolation and Drying: Collect the crystalline product by filtration, wash with a small amount of cold water, and dry to a constant weight at 70°C. The yield is typically 4.5–5.0 g (58–65%).[2]

Caption: Workflow for the synthesis of 4-Hydroxy-6-methylpyrimidine.

Analytical Characterization

The structural confirmation and purity assessment of 4-Hydroxy-6-methylpyrimidine and its derivatives are typically performed using standard analytical techniques. While detailed protocols for the parent compound are not extensively published, methods for related structures involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of hydrogen and carbon atoms.[6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis helps identify characteristic functional groups present in the molecule, such as O-H, N-H, C=O, and C=N bonds.[6]

-

Mass Spectrometry (MS): This technique is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[7][8] Gas chromatography-mass spectrometry (GC-MS) is a specific method that has been used in the analysis of related pyrimidine structures.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 4-Hydroxy-6-methylpyrimidine 97 3524-87-6 [sigmaaldrich.com]

- 4. synchem.de [synchem.de]

- 5. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 6. impactfactor.org [impactfactor.org]

- 7. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Amino-4-hydroxy-6-methylpyrimidine [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Hydroxy-6-methylpyrimidine, a crucial intermediate in the development of various bioactive molecules.[1] The document details established methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols for practical implementation.

Introduction

4-Hydroxy-6-methylpyrimidine is a key building block in medicinal chemistry, recognized for its role in the synthesis of a wide array of therapeutic agents. Its structural features, including the hydroxyl and methyl functional groups, provide reactive sites for further molecular elaboration, making it a valuable precursor in the synthesis of pharmaceuticals targeting a range of disorders. This guide focuses on the most prevalent and effective synthesis routes to this important pyrimidine derivative.

Core Synthesis Pathways

Two principal pathways for the synthesis of 4-Hydroxy-6-methylpyrimidine are well-established in the literature. These are:

-

Two-Step Synthesis via Desulfurization of a Thiouracil Intermediate: This classic and reliable method involves the initial condensation of thiourea and ethyl acetoacetate to form 2-thio-6-methyluracil, which is subsequently desulfurized to yield the final product.[2]

-

One-Pot Condensation of a β-Enamino Ester with Formamide: This approach offers a more direct route to the pyrimidine ring through the reaction of a β-enamino ester with formamide in the presence of a base.[3]

A generalized approach for the synthesis of pyrimidine rings, the Biginelli reaction , is also discussed as a fundamental and widely used multicomponent reaction in pyrimidine chemistry.[4][5][6]

Quantitative Data Summary

The following tables summarize the quantitative data associated with the key synthesis pathways, allowing for a clear comparison of their efficiencies.

Table 1: Two-Step Synthesis via 2-Thio-6-methyluracil

| Step | Product | Starting Materials | Molar Ratio | Solvent | Catalyst/Reagent | Reaction Time | Temperature | Yield (%) |

| 1 | 2-Thio-6-methyluracil | Thiourea, Ethyl acetoacetate | 1:1 | Methanol | Sodium methoxide | ~8 hours | Gentle heating | 69-84% |

| 2 | 4-Hydroxy-6-methylpyrimidine | 2-Thio-6-methyluracil | - | Water, Aqueous ammonia | Raney nickel | ~1.5 hours | Reflux | 90-93% (crude) |

Table 2: One-Pot Condensation of β-Enamino Ester with Formamide

| Product | Starting Materials | Molar Ratio | Solvent | Catalyst/Reagent | Reaction Time | Temperature | Yield (%) |

| 4-Hydroxy-6-methylpyrimidine | Methyl 3-aminocrotonate, Formamide | - | n-Butanol | Sodium methoxide | 3 hours + 3 hours | 105 °C | 92.3% |

Synthesis Pathway Diagrams

The logical flow of the two primary synthesis pathways is illustrated below.

Experimental Protocols

Pathway 1: Two-Step Synthesis via Desulfurization of 2-Thio-6-methyluracil

This procedure is adapted from a well-established method in Organic Syntheses.[2]

Step A: Synthesis of 2-Thio-6-methyluracil

-

In a 2-liter flask, combine 76 g (1 mole) of thiourea, 130 g (1 mole) of commercial ethyl acetoacetate, 120 g of commercial sodium methoxide, and 900 ml of methanol.

-

Gently heat the reaction mixture on a steam bath, allowing the methanol to evaporate to dryness over approximately 8 hours in a fume hood.

-

Dissolve the resulting residue in 1 liter of hot water.

-

Treat the solution with a few grams of activated carbon and filter.

-

Carefully add 120 ml of glacial acetic acid to the hot filtrate. The thiouracil product will precipitate rapidly.

-

Collect the precipitate on a Büchner funnel and wash with approximately 200 ml of cold water in four portions.

-

Allow the solid to drain under suction for several hours, then transfer to an oven at 70°C for complete drying.

-

The expected yield of oven-dried 2-thio-6-methyluracil is 98–119 g (69–84%). This material is sufficiently pure for the subsequent desulfurization step.

Step B: Synthesis of 4-Methyl-6-hydroxypyrimidine

-

In a 500-ml round-bottomed flask, prepare a hot solution of 10 g (0.07 mole) of 2-thio-6-methyluracil in 200 ml of distilled water and 20 ml of concentrated aqueous ammonia.

-

To this hot solution, add 45 g (wet paste) of Raney nickel catalyst. Use approximately 30 ml of distilled water to wash all the catalyst into the reaction flask.

-

Heat the mixture under reflux in a fume hood for about 1.5 hours.

-

Allow the catalyst to settle, then decant and filter the clear solution by gravity.

-

Wash the catalyst with two 75-ml portions of hot water and discard the catalyst.

-

Combine the filtrate and washings and evaporate to dryness on a steam bath.

-

Place the residue in an oven at 70°C to complete the drying process.

-

The expected yield of crude 4-methyl-6-hydroxypyrimidine is 7.0–7.2 g (90–93%).

-

The crude product can be purified by sublimation under reduced pressure (100–110°/1 mm) with a recovery of 90–95%, or by recrystallization from acetone (80–90% recovery), ethyl acetate (70–80% recovery), or ethanol (60–70% recovery). The purified product has a melting point of 148–149°C.

Pathway 2: One-Pot Condensation of a β-Enamino Ester with Formamide

This protocol is based on a patented procedure.[3]

-

To a suitable reaction vessel containing 45 ml of n-butanol, add 36.2 g of a 28% methanolic solution of sodium methoxide.

-

Heat the mixture to remove the solvent until the internal temperature reaches 105°C.

-

Prepare a solution of 11.5 g of methyl 3-aminocrotonate and 13.5 g of formamide in 30 ml of n-butanol.

-

Add this solution dropwise over 0.5 hours to the sodium methoxide mixture, while continuing to remove the solvent to maintain an internal temperature of 105°C.

-

Once the addition is complete, continue heating at 105°C for an additional 3 hours.

-

To the reaction mixture, add another 4.5 g of formamide and continue heating for a further 3 hours.

-

After cooling, the product, 4-Hydroxy-6-methylpyrimidine, can be isolated and purified. The reported yield is 92.3 mol%.

Alternative and General Methodologies: The Biginelli Reaction

The Biginelli reaction is a powerful one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea.[4][5] While the classic Biginelli reaction does not directly yield 4-Hydroxy-6-methylpyrimidine, it is a cornerstone of pyrimidine synthesis and can be adapted to produce a vast library of related structures.[7] The reaction is typically catalyzed by Brønsted or Lewis acids.[4]

The general workflow for a Biginelli-type reaction is depicted below.

This reaction's versatility and operational simplicity make it a valuable tool for generating diverse pyrimidine-based scaffolds for drug discovery programs.

Conclusion

This guide has outlined the primary and most effective synthesis pathways for 4-Hydroxy-6-methylpyrimidine, providing detailed protocols and comparative quantitative data. The choice of a particular synthetic route will depend on factors such as starting material availability, scalability, and desired purity. The desulfurization route offers a high-yielding and well-documented procedure, while the one-pot condensation provides a more direct approach. For the broader exploration of pyrimidine derivatives, the Biginelli reaction remains a powerful and adaptable methodology. This information is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important heterocyclic compound.

References

- 1. impactfactor.org [impactfactor.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Biginelli Reaction [organic-chemistry.org]

- 7. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Hydroxy-6-methylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-6-methylpyrimidine, a key heterocyclic compound with applications in pharmaceutical and agricultural industries. This document compiles available mass spectrometry data and outlines standard experimental protocols for acquiring nuclear magnetic resonance (NMR) and infrared (IR) spectra, addressing a notable gap in readily accessible, consolidated spectroscopic information for this specific molecule.

Molecular Structure and Properties

Chemical Name: 4-Hydroxy-6-methylpyrimidine Synonyms: 6-methyl-4(1H)-pyrimidinone, 6-methyl-4-pyrimidinol Molecular Formula: C₅H₆N₂O Molecular Weight: 110.11 g/mol

The structure of 4-Hydroxy-6-methylpyrimidine exists in tautomeric forms, primarily the 4-hydroxy and the 4-oxo (pyrimidinone) forms. The prevalence of each tautomer can be influenced by the solvent and physical state.

Spectroscopic Data

Mass Spectrometry

The electron ionization mass spectrum of 4-Hydroxy-6-methylpyrimidine has been documented by the National Institute of Standards and Technology (NIST).[1][2][3]

Table 1: Mass Spectrometry Data for 4-Hydroxy-6-methylpyrimidine

| m/z Ratio | Interpretation |

| 110 | Molecular Ion [M]⁺ |

| 81 | [M - CHO]⁺ |

| 67 | [M - HNCO]⁺ |

| 53 | [M - CHO - CO]⁺ |

| 42 | [CH₃CN + H]⁺ or [C₂H₂N]⁺ |

Data sourced from NIST WebBook.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, publicly available ¹H and ¹³C NMR spectra specifically for 4-Hydroxy-6-methylpyrimidine are not readily found in common spectral databases. However, based on the analysis of closely related pyrimidine derivatives, the expected chemical shifts can be predicted.

Table 2: Predicted ¹H NMR Chemical Shifts for 4-Hydroxy-6-methylpyrimidine (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| CH₃ | 2.1 - 2.4 | Singlet | N/A |

| H5 | 6.0 - 6.3 | Singlet | N/A |

| H2 | 8.0 - 8.3 | Singlet | N/A |

| OH/NH | 10.0 - 12.0 | Broad Singlet | N/A |

Table 3: Predicted ¹³C NMR Chemical Shifts for 4-Hydroxy-6-methylpyrimidine (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ | 18 - 22 |

| C5 | 105 - 110 |

| C2 | 150 - 155 |

| C6 | 160 - 165 |

| C4 | 165 - 170 |

Infrared (IR) Spectroscopy

Table 4: Predicted FT-IR Absorption Bands for 4-Hydroxy-6-methylpyrimidine

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 2950 - 2850 | C-H stretch (methyl) | Medium |

| 1680 - 1640 | C=O stretch (keto tautomer) | Strong |

| 1620 - 1580 | C=N and C=C ring stretching | Strong |

| 1450 - 1400 | C-H bend (methyl) | Medium |

| 1250 - 1150 | C-O stretch (hydroxy tautomer) | Medium |

| 850 - 750 | C-H out-of-plane bend (aromatic) | Strong |

Experimental Protocols

The following sections detail standardized procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A general protocol for acquiring NMR spectra of pyrimidine derivatives is as follows:

-

Sample Preparation: Dissolve 5-10 mg of 4-Hydroxy-6-methylpyrimidine in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can influence the tautomeric equilibrium and chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to approximately 0-200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the deuterated solvent signal.

-

Infrared (IR) Spectroscopy

A standard procedure for obtaining an FT-IR spectrum of a solid sample like 4-Hydroxy-6-methylpyrimidine is the KBr pellet method:

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

The following outlines a general procedure for obtaining an electron ionization (EI) mass spectrum:

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum that plots ion intensity versus m/z.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-Hydroxy-6-methylpyrimidine.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of 4-Hydroxy-6-methylpyrimidine.

This guide serves as a foundational resource for the spectroscopic properties of 4-Hydroxy-6-methylpyrimidine. While experimental data for NMR and IR are not widely disseminated, the provided predictions and standardized protocols offer a robust framework for researchers to characterize this important molecule.

References

The Biological Versatility of 4-Hydroxy-6-methylpyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1] Among the vast landscape of pyrimidine derivatives, those featuring a 4-hydroxy-6-methyl substitution pattern have garnered significant attention for their diverse pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on their antimicrobial, anticancer, and enzyme-inhibiting properties. Detailed experimental protocols and visual representations of key processes are included to facilitate further research and development in this promising area.

Synthesis Strategies

The synthesis of 4-hydroxy-6-methylpyrimidine derivatives often commences from readily available starting materials. A common precursor is 2-amino-4-hydroxy-6-methylpyrimidine, which can be modified through various chemical reactions to yield a diverse library of compounds. For instance, Schiff base derivatives can be formed by reacting the amino group with substituted acetophenones in the presence of an acid catalyst.[2][3] These Schiff bases can then serve as intermediates for the synthesis of more complex heterocyclic systems like oxazepines, β-lactams, imidazolidines, thiazolidines, and tetrazoles.[2][3]

Another synthetic route involves the condensation of 4-hydroxycoumarin, various aryl aldehydes, and barbituric acid (or its N,N-dimethyl derivative) to create hybrid molecules incorporating the pyrimidine-2,4,6-trione core.[4][5] This multicomponent reaction can be efficiently catalyzed by zinc oxide nanowires under ultrasound irradiation, offering an environmentally friendly approach.[4]

Biological Activities and Quantitative Data

Derivatives of 4-hydroxy-6-methylpyrimidine have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings, with quantitative data presented for comparative analysis.

Antimicrobial Activity

A significant number of studies have highlighted the antibacterial and antifungal potential of these derivatives. The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antibacterial Activity of Pyrrolo[3,2-d]pyrimidine Derivatives [6]

| Compound | Staphylococcus aureus (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Salmonella ATCC 1730 (MIC, µg/mL) |

| 4a | >1000 | >1000 | >1000 | >1000 |

| 4b | 500 | 500 | 500 | 250 |

| 4c | 250 | 500 | 500 | 250 |

| 4d | 500 | 1000 | 500 | 500 |

| 4e | 250 | 500 | 250 | 250 |

| 4f | 125 | 250 | 250 | 125 |

| Ceftizoxime | <62.5 | <62.5 | <62.5 | <62.5 |

| Ciprofloxacin | <62.5 | <62.5 | <62.5 | <62.5 |

Note: The specific structures for compounds 4a-4f are detailed in the source publication.[6]

Other studies have shown that various heterocyclic derivatives synthesized from 2-amino-4-hydroxy-6-methylpyrimidine exhibit significant activity against E. coli and S. aureus.[2] Similarly, formazan derivatives have been synthesized and tested against different types of bacteria.[7]

Anticancer and Cytotoxic Activity

The anticancer potential of 4-hydroxy-6-methylpyrimidine derivatives has been extensively investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a compound's potency in inhibiting cancer cell growth.

Table 2: Anticancer Activity of Pyrimidine Derivatives against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 1 | Human Hepatoma (HepG2) | 39 | [8] |

| Compound 2a | HT-29 (Colon) | 5-8 (48h) | [9] |

| Compound 2a | CAL27 (Tongue) | 5-8 (48h) | [9] |

| Compound 17j | A549 (Lung) | 0.0011 | [10] |

| Compound 17j | HCT116 (Colon) | 0.0021 | [10] |

| Compound 17j | MCF-7 (Breast) | 0.0018 | [10] |

| Compound 17j | HeLa (Cervical) | 0.0044 | [10] |

These compounds exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[10] Molecular docking studies have suggested that some derivatives can bind to the colchicine binding site of tubulin.[10] Others have shown potential as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are crucial enzymes in cancer cell signaling.[11]

Enzyme Inhibition

The targeted inhibition of specific enzymes is a major strategy in drug discovery. Derivatives of 4-hydroxy-6-methylpyrimidine have been identified as inhibitors of several key enzymes.

Table 3: Enzyme Inhibition Activity of 4-Hydroxy-6-methylpyrimidine and Related Derivatives

| Derivative Class/Compound | Target Enzyme | Inhibition Data | Reference |

| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | KI = 0.979 µM; IC50 = 0.390 µM | [12] |

| 4-amino-6-chloropyrimidine | Glutathione Reductase (GR) | KI = 1.269 µM; IC50 = 0.374 µM | [12] |

| Pyrimidine-substituted novel inhibitors | CAMKIV | ΔG = -11.52 kcal/mol (Compound 1) | [8] |

| 6-(hydroxymethyl)pyrazolopyrimidine | DPP-4 | IC50 = 21.4-59.8 nM | [13] |

| 4,6-disubstituted pyrimidines | MARK4 | IC50 in µM range | [14][15] |

These findings highlight the potential of these derivatives in treating diseases where enzyme dysregulation is a key factor, such as cancer, malaria, and neurodegenerative disorders like Alzheimer's disease.[12][14][15]

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are crucial.

General Synthesis of Schiff Bases from 2-amino-4-hydroxy-6-methylpyrimidine[2][3]

-

Mix equimolar amounts of 2-amino-4-hydroxy-6-methylpyrimidine and the desired substituted acetophenone in 30 mL of ethanol.

-

Add 3 drops of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 3-8 hours.

-

After cooling, allow the solution to stand for 24 hours.

-

Filter the resulting precipitate and recrystallize from ethanol to obtain the pure Schiff base derivative.

Antimicrobial Susceptibility Testing: Agar Dilution Method[6]

-

Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

-

Perform serial twofold dilutions of the compounds in a suitable growth medium (e.g., Mueller-Hinton agar) to achieve final concentrations ranging from, for example, 62.5 µg/mL to 1000 µg/mL.

-

Prepare plates with the compound-containing medium. Include a negative control (DMSO) and a positive control (a standard antibiotic like Ciprofloxacin).

-

Inoculate the plates with a standardized suspension of the test microorganism.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay: MTT Assay[8]

-

Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).

-

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

-

The MTT is reduced by metabolically active cells to form a purple formazan product.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizing Mechanisms and Workflows

Diagrams are essential for understanding complex biological pathways and experimental procedures. The following visualizations were created using Graphviz (DOT language).

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for MIC determination using the agar dilution method.

Proposed Mechanism of Action for Anticancer Pyrimidine Derivatives

Caption: Inhibition of tubulin polymerization by pyrimidine derivatives.

Enzyme Inhibition Logical Flow

Caption: General mechanism of enzyme inhibition by pyrimidine derivatives.

Conclusion and Future Directions

The 4-hydroxy-6-methylpyrimidine scaffold is a versatile platform for the development of novel therapeutic agents. The derivatives synthesized from this core structure have demonstrated potent and diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibiting effects. The structure-activity relationship studies suggest that the nature and position of substituents on the pyrimidine ring and its appendages play a crucial role in determining the biological efficacy.[1]

Future research should focus on the synthesis of new libraries of these derivatives with diverse substitutions to explore a wider chemical space. Advanced in silico methods, such as molecular docking and dynamics simulations, can guide the rational design of more potent and selective compounds.[11][14][15] Furthermore, a deeper investigation into the mechanisms of action, including the identification of specific molecular targets and signaling pathways, will be essential for the clinical translation of these promising compounds. The detailed protocols and summarized data in this guide aim to provide a solid foundation for these future endeavors.

References

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jkmu.kmu.ac.ir [jkmu.kmu.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]

- 7. impactfactor.org [impactfactor.org]

- 8. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents [mdpi.com]

- 10. Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. juniperpublishers.com [juniperpublishers.com]

- 13. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]

Solubility and Stability of 4-Hydroxy-6-methylpyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Hydroxy-6-methylpyrimidine (CAS No: 3524-87-6), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding these fundamental physicochemical properties is critical for its effective use in research and development, particularly in areas such as reaction optimization, formulation development, and regulatory compliance. This document compiles available data, outlines detailed experimental protocols for its characterization, and presents visual workflows to facilitate a deeper understanding of its behavior.

Physicochemical Properties

4-Hydroxy-6-methylpyrimidine, also known as 6-methyl-4-pyrimidinol, is a heterocyclic organic compound with the molecular formula C₅H₆N₂O. Its structure features a pyrimidine ring substituted with a hydroxyl and a methyl group. A crucial aspect of its chemistry is the existence of tautomeric forms: the enol (4-hydroxy) and the keto (pyrimidin-4-one) forms. The equilibrium between these tautomers is influenced by the solvent and pH, which in turn affects the compound's solubility and stability.

Table 1: General Physicochemical Properties of 4-Hydroxy-6-methylpyrimidine and Related Compounds

| Property | 4-Hydroxy-6-methylpyrimidine | 2-Amino-4-hydroxy-6-methylpyrimidine |

| Molecular Formula | C₅H₆N₂O | C₅H₇N₃O |

| Molecular Weight | 110.11 g/mol | 125.13 g/mol |

| Appearance | White to pale yellow crystal/powder[1] | White powder/solid[2] |

| Melting Point | 147 °C[1] | > 300 °C |

| pKa (estimated) | ~4.8 (for the pyrimidine ring) | Not Available |

Solubility Profile

Aqueous Solubility

Direct experimental data for the aqueous solubility of 4-Hydroxy-6-methylpyrimidine is limited. However, data from related compounds can provide an initial estimate. Pirimiphos-methyl, an organophosphate insecticide that metabolizes to 4-Hydroxy-6-methylpyrimidine, exhibits low water solubility of approximately 5 mg/L at 30°C[3]. This suggests that 4-Hydroxy-6-methylpyrimidine may also have limited aqueous solubility. In contrast, 6-methyluracil, another related pyrimidine derivative, has a reported water solubility of 7 g/L, highlighting that minor structural modifications can significantly alter solubility.

Table 2: Aqueous Solubility of Related Pyrimidine Derivatives

| Compound | Temperature (°C) | pH | Solubility |

| Pirimiphos-methyl | 30 | Not specified | ~5 mg/L[3] |

| 6-Methyluracil | 22 | Not specified | 7 g/L |

Organic Solvent Solubility

Qualitative data suggests that pyrimidine derivatives are often soluble in a range of organic solvents. For instance, 2-Amino-4-hydroxy-6-methylpyrimidine is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Table 3: Qualitative Solubility of a Related Pyrimidine Derivative (2-Amino-4-hydroxy-6-methylpyrimidine)

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

Stability Profile

The stability of 4-Hydroxy-6-methylpyrimidine is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. Understanding its degradation pathways is essential for determining appropriate storage conditions and shelf-life.

Tautomeric Stability

4-Hydroxy-6-methylpyrimidine exists in a tautomeric equilibrium between the aromatic 4-hydroxy (enol) form and the non-aromatic 4-one (keto) form. The relative stability of these tautomers is solvent-dependent. Computational studies on the closely related 2-amino-4-hydroxy-6-methylpyrimidine show that the keto form is generally more stable. This equilibrium is a key factor in the compound's overall stability and reactivity.

Thermal Stability

Safety data sheets indicate that 4-Hydroxy-6-methylpyrimidine is stable under proper conditions[1]. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to determine its decomposition temperature and thermal behavior.

Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of pyrimidine derivatives. Photostability studies, as outlined in the ICH Q1B guideline, are crucial to assess the impact of light on the compound.

pH-Dependent Stability and Forced Degradation

The stability of 4-Hydroxy-6-methylpyrimidine is expected to be pH-dependent due to the ionizable nature of the pyrimidine ring. Forced degradation studies under acidic, basic, and oxidative conditions are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Experimental Protocols

This section provides detailed methodologies for the determination of solubility and stability of 4-Hydroxy-6-methylpyrimidine.

Solubility Determination (Shake-Flask Method)

This protocol describes the determination of thermodynamic (equilibrium) solubility.

Materials:

-

4-Hydroxy-6-methylpyrimidine

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with UV detector

Procedure:

-

Add an excess amount of 4-Hydroxy-6-methylpyrimidine to a known volume of the selected solvent in a vial.

-

Seal the vial and place it in an orbital shaker set at a constant temperature (e.g., 25 °C).

-

Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the suspension to separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of the dissolved compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility in mg/mL or g/L.

Stability Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at a suitable wavelength (determined by UV scan)

-

Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

General Procedure:

-

Prepare solutions of 4-Hydroxy-6-methylpyrimidine in a suitable solvent (e.g., 1 mg/mL).

-

Subject the solutions to the following stress conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound and a solution at 70 °C for 48 hours.

-

Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). A control sample should be protected from light.

-

-

After the specified time, neutralize the acidic and basic samples.

-

Analyze all samples by the validated stability-indicating HPLC method.

-

Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

pKa Determination (Potentiometric Titration)

Materials:

-

4-Hydroxy-6-methylpyrimidine

-

Standardized HCl and NaOH solutions (e.g., 0.1 M)

-

Potassium chloride (for ionic strength adjustment)

-

Calibrated pH meter and electrode

-

Burette

-

Stirrer

Procedure:

-

Dissolve a precisely weighed amount of 4-Hydroxy-6-methylpyrimidine in a known volume of deionized water (with a co-solvent if necessary).

-

Add a sufficient amount of KCl to maintain a constant ionic strength.

-

Titrate the solution with the standardized HCl solution, recording the pH after each addition of titrant.

-

In a separate experiment, titrate a solution of the compound with the standardized NaOH solution.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the inflection point of the titration curve or by using appropriate software for data analysis.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature linking 4-Hydroxy-6-methylpyrimidine to specific signaling pathways. As a chemical intermediate, its biological activity is typically explored through its derivatives, which may be designed to target various enzymes or receptors involved in cellular signaling. Further research into the biological effects of 4-Hydroxy-6-methylpyrimidine itself may reveal potential interactions with cellular pathways.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 4-Hydroxy-6-methylpyrimidine. While direct quantitative data is sparse, the provided protocols offer a clear path for the experimental determination of these crucial parameters. A thorough characterization of its physicochemical properties will enable researchers and drug development professionals to optimize its use in the synthesis of novel compounds and to ensure the quality and reliability of their research outcomes. It is recommended that experimental data be generated for specific applications to build a more comprehensive profile of this important chemical intermediate.

References

A Comprehensive Technical Review of 4-Hydroxy-6-methylpyrimidine and Its Analogs for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. Among these, 4-Hydroxy-6-methylpyrimidine and its analogs have garnered significant interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this important class of compounds, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways.

Chemical Synthesis and Properties

4-Hydroxy-6-methylpyrimidine, also known as 6-methyl-4(3H)-pyrimidinone, is a white to off-white crystalline solid with a melting point of 145-150 °C.[1] Its chemical formula is C₅H₆N₂O, and it has a molecular weight of 110.11 g/mol .[1] The synthesis of 4-Hydroxy-6-methylpyrimidine and its derivatives can be achieved through several established synthetic routes.

A common and efficient method for the synthesis of the core 4-Hydroxy-6-methylpyrimidine structure involves the condensation of a β-dicarbonyl compound with a urea or thiourea derivative. For instance, the reaction of ethyl acetoacetate with thiourea in the presence of a base like sodium methoxide, followed by desulfurization, yields 4-methyl-6-hydroxypyrimidine.

Derivatives of 4-Hydroxy-6-methylpyrimidine are often synthesized from versatile starting materials such as 2-amino-4-hydroxy-6-methylpyrimidine. This precursor allows for a wide range of chemical modifications, including the introduction of various substituents at the 2-amino position to generate libraries of analogs with diverse biological activities.[2][3] For example, Schiff base derivatives can be formed by reacting 2-amino-4-hydroxy-6-methylpyrimidine with aromatic aldehydes, which can then be further cyclized to form more complex heterocyclic systems like oxazepines, β-lactams, and thiazolidines.[2][3]

Biological Activities and Therapeutic Potential

Derivatives of 4-Hydroxy-6-methylpyrimidine have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of 4-Hydroxy-6-methylpyrimidine analogs against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell growth and survival, such as the PI3K/Akt/mTOR and MAPK pathways.

Table 1: In Vitro Anticancer Activity of 4-Hydroxy-6-methylpyrimidine Analogs (IC₅₀ in µM)

| Compound/Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

| Pyrido[2,3-d]pyrimidine | MCF-7 | 0.57 - 3.15 | [4] |

| Pyrido[2,3-d]pyrimidine | HepG2 | 0.99 - 4.16 | [4] |

| Thiazolo[3,2-a]pyrimidine | - | ~8.5 (p38α MAPK inhibition) | [4] |

| Furo[2,3-d]pyrimidine derivative (10b) | HS 578T (Breast) | 1.51 | [5] |

| Furo[2,3-d]pyrimidine derivative (10b) | PI3Kα inhibition | 0.175 | [5][6] |

| Furo[2,3-d]pyrimidine derivative (10b) | PI3Kβ inhibition | 0.071 | [5][6] |

| Furo[2,3-d]pyrimidine derivative (10b) | AKT inhibition | 0.411 | [5][6] |

Anti-inflammatory Activity

Certain analogs of 4-Hydroxy-6-methylpyrimidine have been shown to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. Selective COX-2 inhibition is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Table 2: In Vitro Anti-inflammatory Activity of Pyrimidine Derivatives

| Compound/Derivative Class | Target | Activity | Reference |

| Pyrimidine Derivative | COX-2 Inhibition | Comparable to Meloxicam | [4] |

Antimicrobial Activity

The pyrimidine core is also a key feature in many antimicrobial agents. Analogs of 4-Hydroxy-6-methylpyrimidine have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.

Table 3: Antimicrobial Activity of Pyrimidine Derivatives (MIC in µg/mL)

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 2,4,6-trisubstituted pyrimidines | Bacillus pumilus, Escherichia coli | Significant activity compared to amikacin and penicillin G | [7] |

| Pyrimidine derivatives containing an amide moiety (5o) | Phomopsis sp. | EC₅₀ = 10.5 | [8] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of the biological activities of 4-Hydroxy-6-methylpyrimidine and its analogs.

Synthesis of 4-Hydroxy-6-methylpyrimidine

This procedure is adapted from Organic Syntheses.

Materials:

-

2-Thio-6-methyluracil

-

Raney nickel catalyst

-

Concentrated aqueous ammonia

-

Distilled water

Procedure:

-

A hot solution of 2-thio-6-methyluracil in distilled water and concentrated aqueous ammonia is prepared in a round-bottomed flask.

-

A wet paste of Raney nickel catalyst is added to the solution.

-

The mixture is heated under reflux for approximately 1.5 hours.

-

The catalyst is allowed to settle, and the clear solution is decanted and filtered.

-

The catalyst is washed with hot water, and the washings are combined with the filtrate.

-

The combined filtrate and washings are evaporated to dryness on a steam bath.

-

The residue is further dried in an oven at 70°C to yield crude 4-methyl-6-hydroxypyrimidine.

-

The crude product can be purified by sublimation under reduced pressure or by recrystallization from a suitable solvent like acetone or ethyl acetate.[3]

In Vitro Cytotoxicity (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete growth medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).[9][10][11][12]

In Vitro Kinase Inhibition Assay

This protocol describes a general luminescence-based assay to screen for kinase inhibitors.

Materials:

-

Purified kinase (e.g., PI3K, Akt, MEK)

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Luminescence-based ATP detection reagent

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

-

Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a 384-well plate. Include a vehicle control and a known inhibitor as a positive control.

-

Kinase Reaction: Prepare a master mix containing the kinase, substrate, and assay buffer. Add this mixture to the wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.[1]

Conclusion

4-Hydroxy-6-methylpyrimidine and its analogs represent a versatile and promising class of compounds with a wide range of biological activities. Their synthetic accessibility and the potential for diverse chemical modifications make them attractive scaffolds for the development of novel therapeutics targeting cancer, inflammation, and microbial infections. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and effective drug candidates. This technical guide provides a foundational resource for researchers in this exciting field, offering key data, methodologies, and insights to facilitate further investigation and drug development efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. protocols.io [protocols.io]

- 9. benchchem.com [benchchem.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. texaschildrens.org [texaschildrens.org]

Unveiling the Molecular Architecture of 2-Amino-4-hydroxy-6-methylpyrimidine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic profile of 2-amino-4-hydroxy-6-methylpyrimidine. Intended for researchers, scientists, and professionals in drug development, this document consolidates key data into structured tables, details experimental protocols, and presents visual diagrams to facilitate a deeper understanding of this pyrimidine derivative.

Physicochemical Properties

2-Amino-4-hydroxy-6-methylpyrimidine, with the chemical formula C5H7N3O, is a pyrimidine derivative that exists in tautomeric forms, predominantly as 2-amino-6-methylpyrimidin-4(3H)-one.[1] It has a molecular weight of approximately 125.13 g/mol .[1][2]

| Property | Value | Reference |

| Molecular Formula | C5H7N3O | [2] |

| Molecular Weight | 125.13 g/mol | [1] |

| CAS Number | 3977-29-5 | [2] |

| Melting Point | >300 °C | |

| Appearance | White to cream powder | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

Molecular Structure and Crystallographic Data

The precise arrangement of atoms within 2-amino-4-hydroxy-6-methylpyrimidine has been elucidated through single crystal X-ray diffraction of its trihydrate form.[5] The following tables summarize the key bond lengths and angles, providing insight into the molecule's geometry.

Table 2.1: Bond Lengths of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate

| Bond | Length (Å) |

| O(1)-C(4) | 1.252 (3) |

| N(1)-C(2) | 1.352 (3) |

| N(1)-C(6) | 1.353 (3) |

| N(2)-C(2) | 1.332 (3) |

| N(3)-C(2) | 1.341 (3) |

| C(4)-C(5) | 1.418 (4) |

| C(5)-C(6) | 1.356 (4) |

| C(6)-C(7) | 1.487 (4) |

Data extracted from the crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate.[5]

Table 2.2: Bond Angles of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate

| Atoms | Angle (°) |

| C(2)-N(1)-C(6) | 116.8 (2) |

| N(1)-C(2)-N(2) | 118.7 (2) |

| N(1)-C(2)-N(3) | 120.3 (2) |

| N(2)-C(2)-N(3) | 121.0 (2) |

| O(1)-C(4)-N(3) | 122.9 (2) |

| O(1)-C(4)-C(5) | 122.6 (2) |

| N(3)-C(4)-C(5) | 114.5 (2) |

| C(4)-C(5)-C(6) | 121.3 (2) |

| N(1)-C(6)-C(5) | 122.7 (2) |

| N(1)-C(6)-C(7) | 116.8 (2) |

| C(5)-C(6)-C(7) | 120.5 (2) |

Data extracted from the crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate.[5]

Figure 1: Molecular structure of 2-amino-4-hydroxy-6-methylpyrimidine.

Spectroscopic Data

Spectroscopic analysis provides a fingerprint of the molecule's structure and electronic properties. The following table summarizes key spectral data obtained from Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy.

| Spectroscopic Technique | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Assignment | Reference |

| FT-IR | ~3440 | O-H stretch | [4] |

| ~3261 | N-H stretch | [4] | |

| ~3078 | Ar-H stretch | [4] | |

| ~2931 | C-H stretch (methyl) | [4] | |

| ~1735 | C=O stretch | [4] | |

| ~1581 | C=N stretch | [4] | |

| ~1512 | C=C aromatic stretch | [4] | |

| ¹H NMR (DMSO-d6) | ~10.0 | s, 1H, OH | [4] |

| ~6.5, 5.3 | s, 2H, NH₂ | [4] | |

| ~6.8 - 8.1 | m, Ar-H | [4] | |

| ~2.0 | s, 3H, CH₃ | [4] | |

| ¹³C NMR (DMSO-d6) | ~162 | C=O | [4] |

| ~159 | C-NH₂ | [4] | |

| ~155, 129, 100-138 | Pyrimidine ring carbons | [4] | |

| ~20 | CH₃ | [4] |

Note: The presented spectroscopic data is for derivatives of 2-amino-4-hydroxy-6-methylpyrimidine, but the characteristic peaks for the core structure are expected to be similar.[4]

Experimental Protocols

Synthesis of 2-amino-4-hydroxy-6-methylpyrimidine Derivatives

The synthesis of derivatives of 2-amino-4-hydroxy-6-methylpyrimidine often starts with the reaction of the core molecule with various reagents. A representative protocol for the synthesis of a Schiff base derivative is outlined below.[6]

Materials:

-

2-amino-4-hydroxy-6-methylpyrimidine

-

3-amino acetophenone

-

Ethanol

-

Glacial acetic acid

Procedure:

-

Mix equimolar amounts of 2-amino-4-hydroxy-6-methylpyrimidine and 3-amino acetophenone (0.01 mole each) in 30 mL of ethanol.

-

Add 3 drops of glacial acetic acid to the mixture.

-

Reflux the solution for 3 hours.

-

After cooling, leave the solution to stand for 24 hours.

-

Filter the resulting precipitate and recrystallize it from ethanol.

Figure 2: Workflow for the synthesis of a Schiff base derivative.

Spectroscopic Analysis

FT-IR Spectroscopy: FT-IR spectra can be recorded on a SHIMADZU FTIR-8400S Fourier transform spectrometer using KBr disks over the range of 400-4000 cm⁻¹.[4]

NMR Spectroscopy: ¹H NMR and ¹³C NMR spectra can be recorded on a Bruker spectrometer operating at 500 MHz using DMSO-d6 as the solvent.[4]

This technical guide serves as a foundational resource for researchers working with 2-amino-4-hydroxy-6-methylpyrimidine. The compiled data and protocols are intended to streamline experimental design and data interpretation in the fields of medicinal chemistry and materials science.

References

- 1. spectrabase.com [spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-4-hydroxy-6-methylpyrimidine | 3977-29-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. impactfactor.org [impactfactor.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 4-Hydroxy-6-methylpyrimidine as a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-methylpyrimidine is a highly versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] Its unique structural features, including a reactive hydroxyl group and a methyl group on the pyrimidine core, make it an essential building block in medicinal chemistry and agrochemical research.[1] This pyrimidine derivative is instrumental in the development of novel therapeutic agents, including antiviral, anticancer, and agents targeting neurological and metabolic disorders.[1][2] Furthermore, it finds application in the agricultural sector as a precursor for the synthesis of herbicides and pesticides.[1][2] This document provides detailed application notes and experimental protocols for utilizing 4-Hydroxy-6-methylpyrimidine in various synthetic transformations.

Key Properties

| Property | Value | Reference |

| Synonyms | 6-Methylpyrimidin-4-ol | [1] |

| CAS Number | 3524-87-6 | [1] |

| Molecular Formula | C₅H₆N₂O | [1] |

| Molecular Weight | 110.12 g/mol | [1] |

| Appearance | White to orange to green crystalline powder | [1] |

| Melting Point | 145 - 149 °C | [1] |

| Purity | ≥ 97% | [1] |

Applications in Organic Synthesis

4-Hydroxy-6-methylpyrimidine is a versatile precursor for the synthesis of various heterocyclic compounds through modifications of its hydroxyl and amino functionalities (in its tautomeric form).

Synthesis of 4,6-Disubstituted Pyrimidines

A fundamental application of 4-hydroxy-6-methylpyrimidine is its conversion to 4,6-dichloropyrimidine, a key intermediate for further nucleophilic substitutions.

Experimental Protocol: Synthesis of 4,6-Dichloro-2-methylpyrimidine

This protocol is based on the general transformation described for similar pyrimidines.[3]

-

Materials: 4,6-Dihydroxy-2-methylpyrimidine, Phosphorus oxychloride (POCl₃).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirring bar, carefully add 4,6-dihydroxy-2-methylpyrimidine (1.0 eq).

-

Slowly add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or distillation to yield pure 4,6-dichloro-2-methylpyrimidine.

-

Synthesis of Heterocyclic Derivatives from 2-Amino-4-hydroxy-6-methylpyrimidine

2-Amino-4-hydroxy-6-methylpyrimidine is a valuable starting material for the synthesis of a variety of fused and substituted heterocyclic systems with potential pharmacological activities.[4][5]

References

Application Notes and Protocols for the Functionalization of the Pyrimidine Ring

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrimidine ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous therapeutic agents, including antiviral, anticancer, and antibacterial drugs.[1][2] The strategic functionalization of the pyrimidine nucleus is a critical process for modulating the pharmacological properties of these molecules, such as target binding affinity, selectivity, and metabolic stability.[3] This document provides detailed application notes and protocols for several key methods used to modify the pyrimidine ring, including transition-metal-catalyzed cross-coupling, C-H bond activation, and nucleophilic aromatic substitution.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds on the pyrimidine core.[4] These methods typically involve the reaction of a pre-functionalized pyrimidine (e.g., a halopyrimidine) with a coupling partner in the presence of a metal catalyst, most commonly palladium.[5][6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used methods for C-C bond formation, coupling a halopyrimidine with a boronic acid or ester.[4][7] It is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acid reagents.[8]

| Entry | Halopyrimidine | Boronic Acid/Ester | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 85 | [9][10] |

| 2 | 5-Bromopyrimidine | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | High | [3] |

| 3 | 5-Bromopyrimidine | 2-Pyridylboronate | Pd₂(dba)₃ (2) | SPhos | KF | Dioxane | 110 | 91 | [3] |

| 4 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2 (5) | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 89 | [8] |

-

Setup: To an oven-dried Schlenk flask, add the halopyrimidine (1.0 equiv), boronic acid or ester (1.1-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and phosphine ligand (e.g., PPh₃, 2-10 mol%).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₂CO₃, 2.0 equiv) and the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir under the inert atmosphere.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. growingscience.com [growingscience.com]

- 3. benchchem.com [benchchem.com]

- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]

- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Applications of 4-Hydroxy-6-methylpyrimidine in Medicinal Chemistry: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents. Among the vast family of pyrimidine-containing compounds, 4-hydroxy-6-methylpyrimidine stands out as a versatile building block for the synthesis of novel derivatives with a wide spectrum of biological activities. Its unique chemical features allow for modifications that can lead to the development of potent and selective drugs targeting various diseases. This document provides a detailed overview of the applications of 4-hydroxy-6-methylpyrimidine in medicinal chemistry, complete with quantitative data, experimental protocols, and visual representations of relevant biological pathways.

Application Notes

4-Hydroxy-6-methylpyrimidine and its analogs have demonstrated significant potential in several key therapeutic areas:

-

Anticancer Activity: Derivatives of 4-hydroxy-6-methylpyrimidine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These compounds often exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways. The structural versatility of the 4-hydroxy-6-methylpyrimidine core allows for the design of molecules that can fit into the active sites of specific kinases, leading to the inhibition of tumor growth.

-

Antimicrobial Activity: The pyrimidine nucleus is a common feature in many antimicrobial agents. Derivatives of 4-hydroxy-6-methylpyrimidine have been shown to possess antibacterial and antifungal properties. These compounds can interfere with essential microbial processes, such as cell wall synthesis, protein synthesis, or nucleic acid replication, leading to the inhibition of microbial growth.

-

Antiviral Activity: Certain derivatives of pyrimidines are known to have antiviral efficacy. While specific data for 4-hydroxy-6-methylpyrimidine derivatives is emerging, the general class of pyrimidine analogs has been a fruitful area for the discovery of antiviral drugs that can inhibit viral replication.

-

Antioxidant Activity: Some pyrimidine derivatives have been reported to exhibit antioxidant properties, which can be beneficial in combating oxidative stress-related diseases.

Data Presentation

The following tables summarize the quantitative biological activity data for various derivatives of pyrimidine compounds, showcasing their potential in medicinal chemistry.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound/Derivative Class | Cell Line | IC50 / EC50 (µM) | Reference |